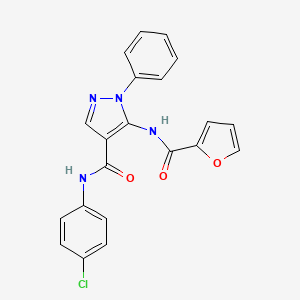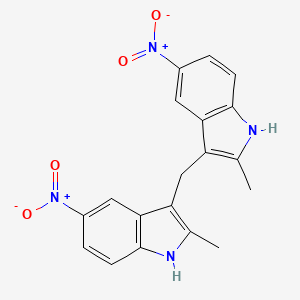![molecular formula C14H20N2O3 B4977600 1-[4-(2-nitrophenoxy)butyl]pyrrolidine](/img/structure/B4977600.png)
1-[4-(2-nitrophenoxy)butyl]pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(2-nitrophenoxy)butyl]pyrrolidine, also known as NPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields of study. NPB is a pyrrolidine derivative that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied extensively.
作用機序
The mechanism of action of 1-[4-(2-nitrophenoxy)butyl]pyrrolidine is not fully understood, but it has been suggested that the compound interacts with cell membranes, leading to changes in membrane fluidity and permeability. 1-[4-(2-nitrophenoxy)butyl]pyrrolidine has also been shown to interact with proteins, including enzymes and ion channels, which may result in changes in their activity. These interactions may be responsible for the physiological and biochemical effects of 1-[4-(2-nitrophenoxy)butyl]pyrrolidine.
Biochemical and Physiological Effects:
1-[4-(2-nitrophenoxy)butyl]pyrrolidine has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. 1-[4-(2-nitrophenoxy)butyl]pyrrolidine has also been shown to have neuroprotective effects, which may have potential applications in the treatment of neurodegenerative diseases. Additionally, 1-[4-(2-nitrophenoxy)butyl]pyrrolidine has been shown to have antimicrobial properties, which may have potential applications in the development of new antibiotics.
実験室実験の利点と制限
One of the advantages of 1-[4-(2-nitrophenoxy)butyl]pyrrolidine is its potential applications in various fields of scientific research, including drug discovery, environmental monitoring, and material science. Additionally, 1-[4-(2-nitrophenoxy)butyl]pyrrolidine is relatively easy to synthesize, and its chemical properties have been well characterized. However, one of the limitations of 1-[4-(2-nitrophenoxy)butyl]pyrrolidine is its potential toxicity, which may limit its applications in certain fields of study.
将来の方向性
There are several future directions for the study of 1-[4-(2-nitrophenoxy)butyl]pyrrolidine, including the development of new synthetic methods for the compound, the characterization of its interactions with proteins and cell membranes, and the study of its potential applications in drug discovery, environmental monitoring, and material science. Additionally, the study of the toxicity of 1-[4-(2-nitrophenoxy)butyl]pyrrolidine and its derivatives may be important for the development of safe and effective applications of the compound.
合成法
1-[4-(2-nitrophenoxy)butyl]pyrrolidine can be synthesized using different methods, including the reaction of 4-bromobutyl nitrate with 2-nitrophenol in the presence of sodium hydride, which results in the formation of 1-[4-(2-nitrophenoxy)butyl]pyrrolidine. Another method involves the reaction of 4-bromobutylamine with 2-nitrophenol in the presence of sodium hydride, which results in the formation of 1-[4-(2-nitrophenoxy)butyl]pyrrolidine. These methods have been used in the synthesis of 1-[4-(2-nitrophenoxy)butyl]pyrrolidine, and the compound has been characterized using different analytical techniques.
科学的研究の応用
1-[4-(2-nitrophenoxy)butyl]pyrrolidine has been studied extensively due to its potential applications in various fields of scientific research. For instance, 1-[4-(2-nitrophenoxy)butyl]pyrrolidine has been used as a ligand in the synthesis of metal complexes, which have been studied for their antimicrobial and anti-cancer properties. 1-[4-(2-nitrophenoxy)butyl]pyrrolidine has also been used as a probe for the detection of metal ions, which has potential applications in environmental monitoring. Additionally, 1-[4-(2-nitrophenoxy)butyl]pyrrolidine has been used as a precursor in the synthesis of other pyrrolidine derivatives, which have been studied for their potential applications in drug discovery.
特性
IUPAC Name |
1-[4-(2-nitrophenoxy)butyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c17-16(18)13-7-1-2-8-14(13)19-12-6-5-11-15-9-3-4-10-15/h1-2,7-8H,3-6,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBJDEXBKJCZSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCCOC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3,4-difluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B4977520.png)
![N-[2-(4-fluorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B4977521.png)


![1-(4-methoxyphenyl)-3-[(4-methylbenzyl)amino]-2-propen-1-one](/img/structure/B4977550.png)
![2-{4-chloro-2-[(2-pyridinylamino)sulfonyl]phenoxy}-N-cyclopentylacetamide](/img/structure/B4977552.png)
![N-{1-[1-(3-hydroxy-4-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B4977555.png)


![4-(4-bromophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4977587.png)
![ethyl [3-cyclopropyl-6-ethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4977593.png)
![N-(5-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-oxo-1,6-dihydro-3-pyridazinyl}-2-methylphenyl)-2-methylpropanamide](/img/structure/B4977604.png)
![ethyl 4-(2-phenoxyethyl)-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4977611.png)